molecular formula C9H6N4O2S B3287298 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol CAS No. 842965-50-8

2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol

Cat. No.: B3287298
CAS No.: 842965-50-8
M. Wt: 234.24 g/mol
InChI Key: DCQCHVREETWZHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol typically involves the condensation of o-phenylenediamine with a thiazole derivative under specific reaction conditions . One common method includes the use of thiourea and substituted benzaldehydes, followed by cyclization to form the thiazole ring . The reaction is usually carried out in the presence of an acid catalyst at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinoxaline and thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol is unique due to its combination of a thiazole ring and a quinoxaline moiety, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-6,9-dihydro-[1,3]thiazolo[4,5-f]quinoxaline-7,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2S/c10-9-13-6-4(16-9)2-1-3-5(6)12-8(15)7(14)11-3/h1-2H,(H2,10,13)(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQCHVREETWZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C(=O)N3)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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